
N-(2-methyl-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Drug Metabolism
- Studies have investigated the pharmacokinetics of various compounds, including their absorption, distribution, metabolism, and excretion in humans and animals. For instance, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were determined in healthy male subjects, showing elimination via feces and urine and identifying principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).
Environmental and Occupational Exposure
- Research has also focused on environmental and occupational exposure to chemicals, including organophosphorus and pyrethroid pesticides in children, assessing potential indirect measures of exposure and direct indicators through urine samples (Babina et al., 2012).
Chemoprevention and Therapeutic Applications
- Certain compounds, such as retinoids, have been studied for their potential in chemoprevention, with fenretinide (4-HPR) being explored for preventing contralateral primary tumors in women treated for breast cancer, highlighting its safety profile and specific tissue concentration (Veronesi et al., 1992).
Metabolism in Specific Conditions
- The metabolism of compounds in specific diseases, such as Parkinson's disease, has been investigated to understand disease mechanisms and potential therapeutic approaches. The N-methylation ability for azaheterocyclic amines, for instance, has been found to be higher in Parkinson's disease, suggesting implications for disease etiology and management (Aoyama et al., 2000).
特性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-6-3-4-7-16(14)13-23-11-5-8-18(21(23)26)20(25)22-19-10-9-17(24(27)28)12-15(19)2/h3-12H,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORFGCVBYRIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


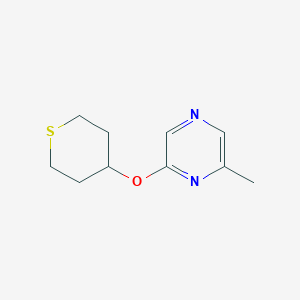
![2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2814896.png)
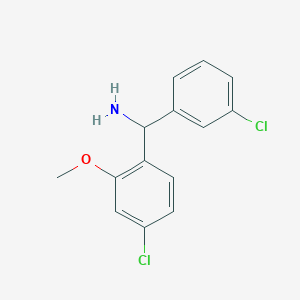
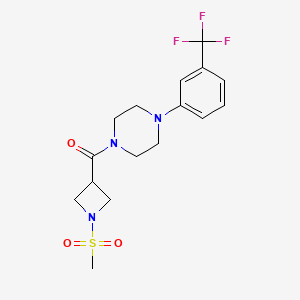
![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide](/img/structure/B2814901.png)
![(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2814903.png)
![3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2814905.png)
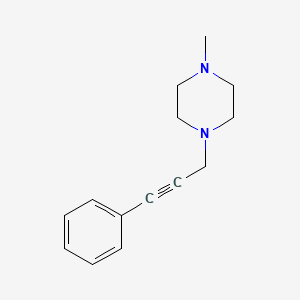
![5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2814907.png)
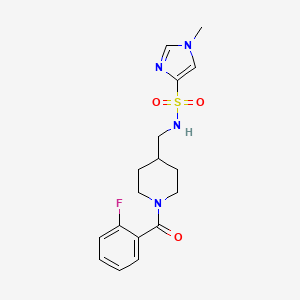
![[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride](/img/structure/B2814909.png)
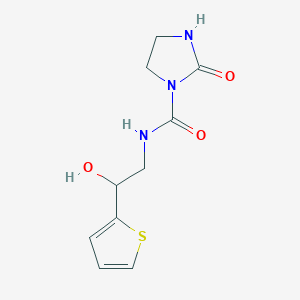
![4-[[(2-fluorophenyl)sulfonylamino]methyl]-N-pyridin-4-ylbenzamide](/img/structure/B2814913.png)